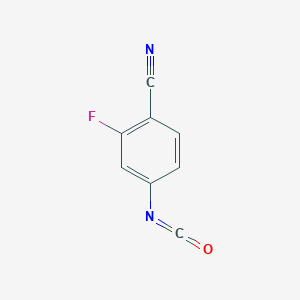

2-Fluoro-4-isocyanatobenzonitrile

Description

Contextual Background of Fluorinated Benzonitriles and Isocyanates in Advanced Organic Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine's high electronegativity can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov For these reasons, fluorinated aromatic compounds are crucial in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and high-performance materials like polymers and liquid crystals. numberanalytics.comresearchgate.net Fluorinated benzonitriles, a class of fluorinated aromatics, are used as key intermediates in the synthesis of a wide range of biologically active compounds, including treatments for cancer and malaria. ossila.com The nitrile group itself is a versatile functional group that can be converted into amines, amides, carboxylic acids, or serve as a key component in the formation of heterocyclic rings.

Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O. wikipedia.org They are highly reactive electrophiles, readily undergoing nucleophilic addition reactions with a wide range of compounds, including alcohols, amines, and water. wikipedia.org This high reactivity is harnessed extensively in polymer chemistry, most notably for the production of polyurethanes, which have applications ranging from foams and elastomers to coatings and adhesives. wikipedia.orgcepe.orgwiley.comscispace.com In organic synthesis, the isocyanate group is a valuable precursor for creating urea (B33335) and urethane (B1682113) linkages, which are common motifs in pharmacologically active molecules. rsc.org The combination of a reactive isocyanate group with other functionalities on a single molecule, as seen in isocyanatobenzonitriles, creates powerful building blocks for domino reactions, enabling the efficient construction of complex heterocyclic systems. uni-rostock.deuni-rostock.de

Significance of 2-Fluoro-4-isocyanatobenzonitrile as a Versatile Synthetic Building Block

This compound stands out as a particularly useful synthetic building block due to the specific arrangement of its three functional groups on the benzene (B151609) ring. cymitquimica.com The presence of the electron-withdrawing nitrile and isocyanate groups, combined with the fluorine atom, activates the aromatic ring for certain types of reactions. The distinct reactivity of each functional group allows for selective, stepwise transformations.

The isocyanate group is highly electrophilic and can react with nucleophiles to form ureas, urethanes, and other derivatives without affecting the other functional groups under controlled conditions. wikipedia.orgrsc.org The nitrile group can undergo its own set of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Furthermore, the fluorine atom can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, a reaction type common for fluorinated aromatics activated by electron-withdrawing groups. nsu.ruacs.org This multi-faceted reactivity allows chemists to use this compound as a scaffold to introduce a variety of substituents and build complex molecular frameworks, making it a valuable tool in drug discovery and materials science.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₈H₃FN₂O |

| Molecular Weight | 162.12 g/mol |

| Appearance | Solid |

| CAS Number | 1261606-20-5 |

| InChI Key | LAZVKJWOODEOIK-UHFFFAOYSA-N |

This data is compiled from publicly available chemical information. sigmaaldrich.com

Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound

The current research landscape for compounds like this compound is heavily influenced by the broader trends in medicinal chemistry and materials science. There is a continuous demand for novel fluorinated compounds due to the positive impact of fluorine on the pharmacokinetic and pharmacodynamic properties of drugs. researchgate.netnih.govnumberanalytics.com Approximately 20% of all pharmaceuticals contain fluorine, highlighting the importance of fluorinated building blocks. nih.gov Research is focused on developing new synthetic methods to incorporate fluorine and fluorinated moieties into complex molecules efficiently and selectively. numberanalytics.com

The unique combination of functional groups in this compound makes it an attractive candidate for the synthesis of novel kinase inhibitors, which are a major class of cancer therapeutics. google.com The isocyanate and nitrile functionalities are well-suited for creating the heterocyclic cores and side chains often found in these inhibitors. For instance, related fluorinated benzonitriles are precursors to irreversible tyrosine kinase inhibitors used in treating various cancers. google.com

In materials science, there is growing interest in developing advanced polymers with tailored properties. The isocyanate group is a cornerstone of polyurethane chemistry, and incorporating fluorinated benzonitrile (B105546) structures into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties. numberanalytics.com The development of dynamic covalent polymers using reversible isocyanate chemistry is also an emerging field where such building blocks could find application. rsc.org As research in these areas progresses, the demand for versatile and highly functionalized building blocks like this compound is expected to grow.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-isocyanatobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2O/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUFPWNXFXCOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Isocyanatobenzonitrile

Precursor Synthesis and Functional Group Interconversion Routes

The foundation of synthesizing 2-fluoro-4-isocyanatobenzonitrile lies in the efficient preparation of appropriately substituted fluorinated aromatic rings. These precursors undergo a series of functional group interconversions to yield the key intermediate, 2-fluoro-4-aminobenzonitrile, which is then converted to the target isocyanate.

Synthesis of Related Fluorinated Benzonitrile (B105546) Precursors

A common precursor for this compound is 2-fluoro-4-nitrobenzonitrile (B1302158). One synthetic route to this compound starts from 2-fluoro-4-nitrophenylamine. google.com The process involves a diazotization-bromination reaction to convert the amino group (-NH2) into a bromine atom (-Br), followed by a cyanation reaction, often using a cyanide source in a suitable solvent like N-methyl-2-pyrrolidone (NMP), to introduce the nitrile group (-CN). google.comgoogle.com This method is advantageous due to the availability and relatively low toxicity of the starting materials, making it suitable for industrial-scale production. google.com

Another approach to fluorinated benzonitriles involves the transformation of a substituted toluene. For instance, 2-fluorotoluene (B1218778) can be converted to 2-fluorobenzonitrile (B118710) via ammoxidation, although this method requires high reaction temperatures. google.com The synthesis of 2-fluoro-4-nitrobenzonitrile can also be achieved from 2-fluoro-4-nitrotoluene. chemicalbook.com

The synthesis of 4-amino-2-trifluoromethyl benzonitrile, a related compound, starts from m-trifluoromethyl fluorobenzene (B45895) and proceeds through positioning bromination, cyano group replacement, and finally aminolysis substitution. google.com

Preparation of Fluorinated Benzaldehyde and Hydroxybenzonitrile Intermediates

Fluorinated benzaldehydes and hydroxybenzonitriles serve as crucial intermediates in the synthesis of various fluorinated aromatic compounds. For example, 2-fluoro-4-hydroxybenzaldehyde (B1296990) is a key building block. ontosight.aicymitquimica.com One synthetic strategy for 2-fluoro-4-hydroxybenzaldehyde begins with 3-fluorophenol. google.com The hydroxyl group is first protected, followed by bromination. A Grignard reagent exchange and subsequent reaction with dimethylformamide (DMF) introduce the aldehyde group. Finally, deprotection of the phenolic hydroxyl group yields the desired product. google.com This compound can then be used to synthesize other derivatives, such as 2-fluoro-4-hydroxy-5-nitro-benzaldehyde. chemicalbook.com

Isocyanate Group Formation via Established and Novel Pathways

The critical step in the synthesis of this compound is the conversion of the amino group of 2-fluoro-4-aminobenzonitrile into an isocyanate group. This transformation can be accomplished through several established methods.

Phosgenation and Phosgene-Alternative Synthesis Techniques

Phosgenation, the reaction with phosgene (B1210022) (COCl2) or its safer alternatives like diphosgene or triphosgene, is a direct and common method for converting primary amines to isocyanates. The reaction of 2-fluoro-4-aminobenzonitrile with phosgene or a phosgene equivalent would yield this compound.

Curtius Rearrangement and Hofmann Degradation Approaches

The Curtius rearrangement and Hofmann degradation offer phosgene-free pathways to isocyanates. wikipedia.orgwikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration. wikipedia.orgnumberanalytics.com The acyl azide precursor is typically generated from a carboxylic acid. nih.gov In the context of synthesizing this compound, this would involve the conversion of 2-fluoro-4-cyanobenzoic acid to its corresponding acyl azide, which then rearranges to the target isocyanate. The reaction is considered a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

The Hofmann degradation (or Hofmann rearrangement) converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This reaction is typically carried out using a reagent like bromine in a basic solution. youtube.com To apply this to the synthesis of this compound, one would start with 2-fluoro-4-cyanobenzamide. Treatment with reagents such as sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) would lead to the formation of an N-bromoamide intermediate, which then rearranges to this compound. wikipedia.org

Green Chemistry Principles in the Synthesis of the Compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety and efficiency. mdpi.commygreenlab.org In the context of this compound synthesis, several strategies can be employed.

The use of phosgene-free methods like the Curtius and Hofmann rearrangements is a significant step towards greener synthesis, as it avoids the handling of highly toxic phosgene. wikipedia.orgwikipedia.org Furthermore, developing one-pot synthesis and multicomponent reactions can reduce waste by minimizing intermediate purification steps, leading to higher atom economy. seqens.com

The choice of solvents and catalysts is also crucial. Utilizing greener solvents and recyclable catalysts can significantly reduce the environmental footprint of the synthesis. ijbpas.com For instance, research into solid-supported catalysts or biocatalysis, which often operate under milder conditions, aligns with green chemistry principles. mdpi.comseqens.com Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to higher yields and reduced energy consumption. mdpi.com Continuous flow chemistry offers advantages in terms of safety, particularly for handling hazardous intermediates or exothermic reactions, and can improve process control and efficiency. seqens.com

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanochemical Synthesis Utilizing Twin Screw Extrusion (TSE)

While specific literature detailing the mechanochemical synthesis of this compound via Twin Screw Extrusion (TSE) is not yet prevalent, the principles of mechanochemistry and the demonstrated capabilities of TSE in organic synthesis suggest its potential applicability. Mechanochemistry, which involves inducing reactions through mechanical force, offers a promising eco-friendly alternative to traditional solvent-based methods. beilstein-journals.orgnih.gov

TSE, in particular, has emerged as a scalable platform for continuous mechanochemical synthesis. researchgate.net This technique involves feeding reagents into a heated barrel containing two intermeshing screws. The rotation of the screws transports, mixes, and applies shear forces to the materials, creating the conditions for a chemical reaction to occur, often in the absence of a solvent. researchgate.net

For the synthesis of this compound, a plausible mechanochemical approach would involve the reaction of its precursor, 4-amino-2-fluorobenzonitrile (B1273240), with a phosgene equivalent within the extruder. The high-energy mixing and controlled temperature profile within the TSE could facilitate the conversion to the isocyanate. This method has been successfully employed for the synthesis of other organic compounds, demonstrating high yields and purity with minimal need for downstream processing. researchgate.net

Table 1: Potential Parameters for Mechanochemical Synthesis via TSE

| Parameter | Potential Range | Purpose |

| Screw Speed | 50 - 500 RPM | Control mixing intensity and residence time |

| Barrel Temperature | 50 - 150 °C | Provide thermal energy for the reaction |

| Feed Rate | 1 - 10 kg/h | Determine throughput |

| Screw Configuration | Conveying and mixing elements | Optimize material transport and reaction conditions |

This table presents a hypothetical set of parameters based on general principles of TSE for organic synthesis, as direct experimental data for this specific reaction is not available.

Development of Solvent-Free or Reduced-Solvent Reaction Conditions

The development of solvent-free or reduced-solvent synthetic methods is a cornerstone of green chemistry. For the synthesis of isocyanates like this compound, this typically involves moving away from traditional phosgenation in volatile organic solvents.

One established route to isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent. A closely related reaction, the phosgenation of 2-amino-6-fluoro-benzonitrile to its corresponding isocyanate, has been reported to proceed in good yield, suggesting the feasibility for the 4-amino isomer. chimia.ch

Solvent-free approaches to isocyanate synthesis have been explored, including the reaction of amines with carbon dioxide under dehydrating conditions. scholaris.ca Furthermore, the synthesis of polyurethanes has been achieved under solvent-free conditions using ball milling, highlighting the robustness of isocyanate reactions in the absence of bulk solvents. rsc.org These methodologies could potentially be adapted for the synthesis of this compound. For instance, the direct reaction of 4-amino-2-fluorobenzonitrile with a solid or liquid phosgene equivalent under solvent-free milling or heating conditions could be a viable route.

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of any chemical synthesis. For the preparation of this compound, several key parameters would need to be considered, particularly in a traditional phosgenation or a novel solvent-free approach.

Key Parameters for Optimization:

Reagent Stoichiometry: The molar ratio of the amine (4-amino-2-fluorobenzonitrile) to the phosgenating agent is critical. An excess of the phosgenating agent can lead to the formation of unwanted byproducts.

Temperature: The reaction temperature influences the reaction rate and the stability of the isocyanate product. Isocyanates can be reactive, and higher temperatures might promote side reactions or polymerization.

Reaction Time: Sufficient reaction time is necessary for complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.

Catalyst: In some isocyanate syntheses, a catalyst may be employed to enhance the reaction rate. For mechanochemical approaches, the choice of milling materials and the addition of grinding aids can also be considered catalytic in nature. taltech.ee

Pressure: For reactions involving gaseous reagents like phosgene, the pressure can be a critical parameter to control.

Table 2: Illustrative Data for Optimization of a Generic Phosgenation Reaction

| Entry | Amine (equiv.) | Phosgenating Agent (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 1.1 | 25 | 4 | 75 |

| 2 | 1 | 1.5 | 25 | 4 | 85 |

| 3 | 1 | 1.5 | 0 | 8 | 82 |

| 4 | 1 | 1.5 | 50 | 2 | 70 (with byproducts) |

This table is a generalized representation of how reaction parameters can be varied to optimize the yield of an isocyanate synthesis and is not based on the specific synthesis of this compound.

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of the desired this compound.

Chemical Reactivity and Derivatization Pathways of 2 Fluoro 4 Isocyanatobenzonitrile

Reactions Involving the Nitrile Moiety (-C≡N)

Hydrolytic Transformations to Carboxylic Acid Derivatives

The isocyanate and nitrile functionalities of 2-fluoro-4-isocyanatobenzonitrile are both susceptible to hydrolysis, ultimately leading to the formation of carboxylic acid derivatives. The hydrolysis of the isocyanate group typically proceeds through an unstable carbamic acid intermediate, which readily decarboxylates to form an amine. However, under controlled conditions, the nitrile group can be hydrolyzed to a carboxylic acid. youtube.comlibretexts.org

The hydrolysis of nitriles can be catalyzed by either acid or base. libretexts.orglibretexts.org In acid-catalyzed hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid. libretexts.org Basic hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This initially produces a carboxylate salt, which upon acidification, yields the carboxylic acid. libretexts.orglibretexts.org Careful control of reaction conditions is necessary to selectively hydrolyze the nitrile without affecting the isocyanate group, or vice versa, although selective hydrolysis of the nitrile in the presence of the more reactive isocyanate is challenging.

Reductive Pathways Leading to Amine Functionalities

Both the isocyanate and nitrile groups can be reduced to yield amine functionalities. The reduction of isocyanates to methylamines is a known transformation, though less common than other reactions of isocyanates. More prevalent is the reduction of the nitrile group to a primary amine.

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds and amines. masterorganicchemistry.comyoutube.com While not directly applicable to the nitrile group of this compound in a single step, the nitrile can first be hydrolyzed to an aldehyde (a challenging transformation) or a ketone, which can then undergo reductive amination. masterorganicchemistry.comyoutube.com A more direct route is the reduction of the nitrile to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the isocyanate group. masterorganicchemistry.com For instance, sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that can selectively reduce imines in the presence of other functional groups. masterorganicchemistry.comyoutube.com

Nucleophilic Addition Reactions with Organometallic Reagents

The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). saskoer.cafluorochem.co.uklibretexts.org This reaction provides a versatile route to the synthesis of amides. The organometallic reagent adds to the carbon-nitrogen double bond of the isocyanate, forming a new carbon-carbon bond and, after workup, an N-substituted amide. saskoer.ca

The nitrile group can also react with organometallic reagents. For example, Grignard reagents add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.com This reaction is generally carried out in an ether solvent and may be catalyzed by copper(I) salts, especially with sterically hindered reactants. masterorganicchemistry.com The choice of organometallic reagent and reaction conditions can allow for selective reaction at either the isocyanate or the nitrile group. saskoer.calibretexts.org

[3+2] Cycloaddition Reactions for Heterocycle Construction

Both the isocyanate and nitrile functionalities of this compound can participate in cycloaddition reactions to form heterocyclic structures. nih.govmdpi.comrsc.org The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles. mdpi.comicm.edu.pl

The nitrile group can react with 1,3-dipoles such as azides or nitrile oxides. For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. Similarly, reaction with a nitrile oxide can produce a 1,2,4-oxadiazole. icm.edu.pl The isocyanate group can also act as a dipolarophile in [3+2] cycloaddition reactions. Theoretical studies have been conducted on the mechanism and selectivity of [3+2] cycloaddition reactions involving various dipoles and dipolarophiles. nih.gov These reactions provide a direct route to complex heterocyclic systems from relatively simple starting materials.

Aromatic Ring Functionalization and Ortho-Fluorine Reactivity

The aromatic ring of this compound is activated towards certain substitution reactions due to the presence of the electron-withdrawing nitrile and isocyanate groups, and the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the ortho position to the isocyanate group is particularly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.compressbooks.pub The isocyanate and nitrile groups are both electron-withdrawing, thus activating the ring for nucleophilic attack. semanticscholar.org

The rate of SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the more electronegative fluorine atom polarizes the carbon-halogen bond to a greater extent, making the carbon more electrophilic. masterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom, providing a versatile method for introducing a range of functional groups at the 2-position. d-nb.info

Electrophilic Aromatic Substitution Reactions under Controlled Conditions

While the electron-withdrawing nature of the isocyanate and nitrile groups deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under controlled or forcing conditions. pressbooks.publibretexts.org In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The directing effects of the existing substituents will determine the position of the incoming electrophile.

The isocyanate and nitrile groups are both meta-directing. Therefore, electrophilic attack is expected to occur at the positions meta to these groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.pubchemistrysteps.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. chemistrysteps.com Halogenation can be carried out with a halogen in the presence of a Lewis acid catalyst. libretexts.org Direct fluorination is often too reactive, so alternative fluorinating agents are typically employed. libretexts.org Careful control of the reaction conditions is necessary to achieve the desired substitution and avoid unwanted side reactions.

Table of Reaction Types and Products

| Starting Material | Reagent(s) | Reaction Type | Product Type |

|---|---|---|---|

| This compound | H₂O, H⁺ or OH⁻ | Hydrolysis | Carboxylic Acid |

| This compound | LiAlH₄ | Reduction | Amine |

| This compound | Grignard Reagent (RMgX) | Nucleophilic Addition | Amide/Ketone |

| This compound | Azide (N₃⁻) | [3+2] Cycloaddition | Tetrazole |

| This compound | Amine (RNH₂) | Nucleophilic Aromatic Substitution | 2-Amino-4-isocyanatobenzonitrile derivative |

Table of Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Amino-4-isocyanatobenzonitrile |

| 1,2,4-oxadiazole |

| Tetrazole |

| Lithium aluminum hydride |

| Sodium cyanoborohydride |

Information Scarcity on the Chemical Reactivity of this compound

While general principles of organic chemistry allow for predictions regarding the reactivity of the functional groups present in this compound—namely the fluoro, isocyanate, and nitrile moieties—specific experimental data, including reaction outcomes, yields, and the influence of various catalysts and conditions on this particular compound, remain unpublished or inaccessible.

The isocyanate group is well-known for its high reactivity towards nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and, upon hydrolysis, amines. The nitrile group can also undergo nucleophilic attack, though generally under more forcing conditions, to yield various nitrogen-containing heterocycles or be hydrolyzed to a carboxylic acid. The fluorine atom on the aromatic ring is expected to be activated towards nucleophilic aromatic substitution, particularly due to the electron-withdrawing nature of the nitrile and isocyanate groups.

However, the interplay of these functional groups within the same molecule, which dictates the chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) in multi-functional transformations, has not been a subject of detailed study in the available literature. Multi-component reactions involving this specific trifunctional building block, which would provide significant insight into its reactivity profile, are also not documented.

Consequently, the generation of a scientifically accurate and informative article section on the "Chemoselectivity and Regioselectivity in Multi-functional Transformations" of this compound, complete with data tables and detailed research findings as requested, is not possible at this time. The absence of specific studies on this compound prevents a thorough and authoritative discussion on this topic.

Applications of 2 Fluoro 4 Isocyanatobenzonitrile in Advanced Organic Synthesis

Precursor in Medicinal Chemistry Research and Pharmaceutical Intermediate Synthesis

In the realm of medicinal chemistry, 2-Fluoro-4-isocyanatobenzonitrile has emerged as a critical precursor for the development of novel therapeutic agents. Its structural features are instrumental in the synthesis of heterocyclic compounds and in the targeted design of enzyme inhibitors.

Heterocyclic compounds, which are cyclic organic molecules containing atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. nih.gov The introduction of a fluorine atom into these structures is a recurrent theme in modern drug design, often leading to enhanced metabolic stability and binding affinity. nih.gov this compound serves as an excellent starting material for creating fluorinated heterocyclic scaffolds. nih.gov The isocyanate group readily reacts with a variety of nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. These reactions are often the initial steps in constructing more complex heterocyclic systems. The cyano group can also participate in various cyclization reactions or be transformed into other functional groups, adding to the synthetic versatility of the molecule. For instance, the presence of both the isocyanate and cyano functionalities allows for the construction of fused heterocyclic systems, which are common motifs in many biologically active compounds. nih.govresearchgate.net

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk Irreversible tyrosine kinase inhibitors are a class of drugs that form a covalent bond with the target enzyme, leading to prolonged and effective inhibition. The design of these inhibitors often involves the incorporation of a reactive electrophilic group, or "warhead," that can react with a nucleophilic residue, typically a cysteine, in the active site of the kinase.

This compound has been utilized in the synthesis of such inhibitors. The isocyanate group can act as a precursor to the urea (B33335) or acrylamide (B121943) moieties commonly found in irreversible inhibitors. For example, reaction of the isocyanate with an appropriate amine can lead to a urea derivative, which can then be further elaborated to include the Michael acceptor functionality required for covalent bond formation. The fluorine substituent can enhance the binding affinity of the inhibitor to the target protein, a strategy that has been successfully employed in the development of several approved kinase inhibitors. ed.ac.ukrsc.org The synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors has been a significant area of research, with some approaches leading to compounds with high kinome selectivity and in vivo efficacy. nih.gov

Table 1: Examples of Kinase Inhibitors and their Precursors

| Inhibitor Type | Key Functional Group | Role of this compound |

|---|---|---|

| Irreversible Tyrosine Kinase Inhibitors | Covalent Warhead (e.g., acrylamide) | Precursor to the urea or other linking moieties |

This table provides a generalized overview and specific synthetic routes can vary.

The application of this compound extends to the broader field of anti-cancer research beyond just kinase inhibitors. nih.gov The compound serves as a versatile starting material for the synthesis of various novel molecules with potential anti-proliferative and cytotoxic activities. cancertreatmentjournal.commdpi.com The electrophilic nature of the isocyanate group allows for its reaction with various nucleophiles present in biological systems, a principle that is exploited in the design of certain anti-cancer agents. nih.gov Furthermore, the incorporation of the fluorobenzonitrile moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Research in this area has led to the development of compounds that can induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov

Table 2: Research Findings on Anti-Cancer Agents Derived from Related Scaffolds

| Compound Class | Mechanism of Action | Target Cancer Cell Lines |

|---|---|---|

| Pyrrole indolin-2-ones | Kinase Inhibition (e.g., VEGFR, PDGFR) | Renal Cell Carcinoma, Gastrointestinal Stromal Tumor. cancertreatmentjournal.com |

| 2H-benzo[b] ed.ac.uknih.govoxazin-3(4H)-one derivatives | Induction of Apoptosis, DNA Damage | Lung, Liver, Breast, Colon, Ovary. nih.gov |

This table illustrates the types of anti-cancer agents that can be synthesized from precursors with similar functionalities to this compound.

Role in Polymer Chemistry and Advanced Materials Development

Beyond its applications in the life sciences, this compound is also a valuable component in the field of polymer chemistry and materials science. Its unique chemical structure allows it to be incorporated into polymers to impart specific, desirable properties.

This compound can be used as a monomer in the synthesis of specialty polymers. The isocyanate group is highly reactive towards monomers containing active hydrogen atoms, such as diols and diamines, leading to the formation of polyurethanes and polyureas, respectively. The presence of the fluorine atom and the cyano group in the polymer backbone can significantly influence the properties of the resulting material. specialchem.com For instance, fluorine-containing polymers often exhibit enhanced thermal stability, chemical resistance, and low surface energy. specialchem.com The cyano group can contribute to the polymer's polarity and may also serve as a site for further chemical modification. These specialty polymers can find applications in areas requiring high-performance materials, such as in coatings, films, and fibers.

The di-functional nature of this compound, with its reactive isocyanate group, makes it a potential candidate for use as a cross-linking agent in polymer chemistry. specialchem.com Cross-linking is a process that involves the formation of covalent or ionic bonds between polymer chains, leading to the creation of a three-dimensional network structure. specialchem.comresearchgate.net This network structure significantly improves the mechanical properties, thermal stability, and solvent resistance of the polymer. specialchem.com In a typical cross-linking application, the isocyanate group of this compound would react with functional groups present on the polymer chains, such as hydroxyl or amine groups, to form urethane (B1682113) or urea linkages, respectively. This process is crucial in the production of thermosetting plastics, elastomers, and hydrogels. specialchem.comresearchgate.net

Combinatorial Chemistry for the Construction of Chemical Libraries

This compound is a valuable building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of structurally diverse compounds, known as chemical libraries. libretexts.org The primary goal of combinatorial chemistry is to accelerate the discovery of new lead compounds in areas such as drug development by creating vast collections of molecules for biological screening. libretexts.orggoogle.com The utility of this compound in this context stems from the high reactivity of its isocyanate (-N=C=O) group.

The isocyanate moiety readily reacts with a wide range of nucleophiles, most notably amines, to form stable urea derivatives. mdpi.combeilstein-journals.org This reaction is highly efficient and typically proceeds under mild conditions, making it ideal for the parallel synthesis formats used in combinatorial chemistry. libretexts.org In a typical application, this compound serves as a central scaffold. By reacting it with a diverse collection of primary or secondary amines in a multi-well plate, a library of unique urea compounds can be generated simultaneously. libretexts.orggoogle.com Each well contains a different amine, leading to a distinct final product, with the 2-fluoro-4-cyanophenylurethane core structure being the common feature.

The process often involves linking an initial reactant to polymer beads, which are then distributed into the wells of a microplate. libretexts.org Robotic systems can then dispense different reagents, such as a variety of amines, into each well to react with the isocyanate. libretexts.org This automated, parallel approach allows for the creation of hundreds or thousands of compounds in a single run. ajprd.com

The generation of a combinatorial library using this compound can be illustrated by its reaction with a set of diverse amine building blocks. The resulting diaryl urea library contains molecules where the diversity element (R-group) is introduced by the amine component.

Table 1: Illustrative Combinatorial Library from this compound and Various Amines

| Amine Reactant (H₂N-R) | Resulting Urea Product | Introduced R-Group |

|---|---|---|

| Aniline | 1-(2-Fluoro-4-cyanophenyl)-3-phenylurea | Phenyl |

| 4-Methoxyaniline | 1-(2-Fluoro-4-cyanophenyl)-3-(4-methoxyphenyl)urea | 4-Methoxyphenyl |

| 3-(Trifluoromethyl)aniline | 1-(2-Fluoro-4-cyanophenyl)-3-(3-(trifluoromethyl)phenyl)urea | 3-(Trifluoromethyl)phenyl |

| Cyclohexylamine | 1-Cyclohexyl-3-(2-fluoro-4-cyanophenyl)urea | Cyclohexyl |

Contributions to High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) methodologies are essential for rapidly producing and screening large numbers of chemical entities, a cornerstone of modern drug discovery. rug.nlecronicon.net These techniques rely on automation, parallelization, and the use of reactions that are robust, high-yielding, and easy to perform. This compound is well-suited for HTS workflows due to the reliable and efficient nature of its chemistry.

The primary contribution of this compound to HTS is its role as a versatile electrophile in reactions that can be conducted in parallel formats, such as 96-well or 384-well plates. libretexts.org The reaction of the isocyanate group with amines to form ureas is a prime example. mdpi.commdpi.com This transformation is typically fast, clean, and produces high yields, minimizing the need for extensive purification of each individual compound in the library. beilstein-journals.org The simplicity of the reaction setup—often just mixing the isocyanate and the amine in a suitable solvent at room or slightly elevated temperature—lends itself to robotic liquid handling systems that can perform thousands of reactions simultaneously. libretexts.org

Furthermore, techniques like microwave-assisted synthesis can be integrated into HTS platforms to accelerate reaction times from hours to minutes. ecronicon.net The urea-forming reaction involving this compound is compatible with microwave heating, enabling the rapid generation of compound libraries. beilstein-journals.org This speed is critical in hit-to-lead optimization, where numerous analogs of an initial "hit" compound must be synthesized quickly to explore the structure-activity relationship (SAR). rug.nl

The predictable reactivity of the isocyanate group also facilitates the design of multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. rug.nl This approach enhances the efficiency of HTS by increasing molecular diversity and complexity in a single, automated operation. The robust nature of the isocyanate-amine coupling allows for its inclusion in such sophisticated, one-pot procedures.

Table 2: Research Findings on HTS-Compatible Urea Synthesis

| Methodology | Key Findings | Relevance to HTS |

|---|---|---|

| Microwave-Assisted Synthesis | A protocol for the microwave-assisted, one-pot synthesis of N,N'-disubstituted ureas from azides via an isocyanate intermediate has been developed. beilstein-journals.org | The method is fast and efficient, providing high yields and purity, making it suitable for rapid library generation. beilstein-journals.org |

| Parallel Synthesis | Isocyanates can be reacted with a variety of amines in parallel using multi-channel pipets or robotic systems in multi-well plates to generate libraries. libretexts.orgrug.nl | Enables the simultaneous creation of a large number of distinct but structurally related compounds for screening. libretexts.org |

| One-Pot, Multi-Step Procedures | A one-pot, two-step process combining nucleophilic substitution and a Staudinger–aza-Wittig reaction affords urea derivatives in high yield. beilstein-journals.org | Simplifies the synthetic workflow, reduces handling, and is amenable to automation, which are key principles of HTS. beilstein-journals.org |

Advanced Spectroscopic Analysis and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Fluoro-4-isocyanatobenzonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework and the connectivity of its atoms can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The three protons on the benzene (B151609) ring will exhibit distinct signals due to their unique electronic environments, influenced by the fluorine, isocyanate, and nitrile substituents. The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons and the fluorine atom, are crucial for assigning each proton to its specific position on the ring.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | dd | J_HH = 8.5, J_HF = 5.0 | H-6 |

| 7.40 | ddd | J_HH = 8.5, J_HH = 2.1, J_HF = 2.1 | H-5 |

| 7.30 | t | J_HH = 2.1, J_HF = 9.0 | H-3 |

Note: This data is a representative example based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the benzene ring, the nitrile group, and the isocyanate group, will produce a distinct signal. The chemical shifts of these signals are highly sensitive to the electronic effects of the attached functional groups. The carbon attached to the fluorine atom will show a characteristic C-F coupling.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.5 (d, ¹J_CF = 255 Hz) | C-2 |

| 138.0 (d, ³J_CF = 8 Hz) | C-4 |

| 134.0 (d, ³J_CF = 3 Hz) | C-6 |

| 125.5 (s) | C-5 |

| 118.0 (d, ²J_CF = 22 Hz) | C-3 |

| 116.5 (s) | -CN |

| 110.0 (d, ²J_CF = 28 Hz) | C-1 |

| 132.0 (s) | -NCO |

Note: This data is a representative example based on the analysis of structurally similar compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine atom in the molecule. huji.ac.il Since this compound contains a single fluorine atom, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-5), providing further confirmation of the substitution pattern. huji.ac.il The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.comicpms.cz

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between adjacent protons on the aromatic ring, confirming their neighboring relationships. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link each proton signal to its corresponding carbon signal in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com For instance, an HMBC spectrum could show correlations between the proton at H-3 and the carbon of the nitrile group (C≡N), as well as the carbon bearing the isocyanate group (C-4), thus confirming the relative positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (-C≡N), isocyanate (-N=C=O), and fluoroaromatic moieties. The strong, sharp absorption band for the isocyanate group is particularly diagnostic.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2250 - 2270 | Isocyanate (-N=C=O) | Asymmetric stretch |

| 2220 - 2240 | Nitrile (-C≡N) | Stretch |

| 1400 - 1600 | Aromatic C=C | Ring stretch |

| 1100 - 1250 | C-F | Stretch |

Note: This data is a representative example based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in predictable ways upon ionization. Common fragmentation pathways could involve the loss of the isocyanate group (NCO) or the nitrile group (CN). libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 124 | [M - CN]⁺ |

| 108 | [M - NCO]⁺ |

| 82 | [M - CN - NCO]⁺ |

Note: This data is a representative example based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds having the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₈H₃FN₂O, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. lcms.cz This precision is crucial for distinguishing it from other potential isomers or compounds with similar integer masses.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₃FN₂O |

| Theoretical Monoisotopic Mass (Da) | 162.0230 |

| Hypothetical HRMS Measured Mass (Da) | 162.0233 |

| Mass Accuracy (ppm) | 1.85 |

Isotopic Pattern Analysis and Fragmentation Pathways

Isotopic Pattern Analysis

Mass spectrometry not only provides the mass of the most abundant isotope (monoisotopic peak) but also reveals the distribution of naturally occurring heavier isotopes. nih.gov For this compound (C₈H₃FN₂O), the presence of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes results in M+1 and M+2 peaks in the mass spectrum, where M is the monoisotopic peak. The relative intensities of these isotopic peaks can be calculated and compared with the experimental spectrum to further validate the elemental formula. sisweb.com

| Mass Peak | Calculated m/z | Relative Intensity (%) | Contributing Isotopes |

|---|---|---|---|

| M | 162.023 | 100.00 | ¹²C₈¹H₃¹⁹F¹⁴N₂¹⁶O |

| M+1 | 163.026 | 9.01 | ¹³C, ¹⁵N |

| M+2 | 164.026 | 0.57 | ¹³C₂, ¹⁸O |

Fragmentation Pathways

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provides insight into the molecular structure by breaking the molecule into smaller, charged fragments. mdpi.com The analysis of these fragmentation patterns helps to identify the arrangement of atoms and functional groups. For this compound, several key fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

A primary fragmentation event would likely involve the loss of the isocyanate group as a neutral radical (•NCO) or carbon monoxide (CO) from the isocyanate moiety. Another significant fragmentation would be the loss of the fluorine atom or the entire cyano group. libretexts.orgyoutube.com

Pathway 1: Loss of Isocyanate Group: The parent ion [C₈H₃FN₂O]⁺• (m/z 162.02) can lose the NCO group to form the 2-fluorobenzonitrile (B118710) cation [C₇H₃FN]⁺• at m/z 120.02.

Pathway 2: Loss of CO: A common fragmentation for isocyanates is the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion [C₇H₃FN₂]⁺• at m/z 134.03.

Pathway 3: Loss of Fluorine: Cleavage of the C-F bond would result in the loss of a fluorine radical, yielding an ion [C₈H₃N₂O]⁺• at m/z 143.03.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. This technique is particularly useful for analyzing compounds with chromophores and conjugated systems.

The structure of this compound contains several chromophores: the benzene ring, the nitrile group (-C≡N), and the isocyanate group (-N=C=O). These groups are conjugated, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edulibretexts.org This extended conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

The expected electronic transitions are:

π → π* transitions: These high-intensity absorptions arise from the conjugated π-system of the aromatic ring and the multiple bonds in the CN and NCO groups. uzh.ch

n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (lone pairs) on the nitrogen and oxygen atoms of the isocyanate group to an anti-bonding π* orbital. uzh.ch

The fluorine atom acts as an auxochrome, which can subtly modify the absorption spectrum through its electronic effects on the aromatic ring.

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π | Aromatic Ring, C≡N, N=C=O | ~200-280 nm |

| n → π | N=C=O | >280 nm (weak) |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects changes in the polarizability of a molecule's electron cloud during vibration. It is particularly effective for identifying symmetric non-polar bonds, such as those found in aromatic rings and C≡N or C=C=O symmetric stretches.

For this compound, Raman spectroscopy would provide characteristic signals for its key functional groups. The nitrile and isocyanate stretches are particularly strong and diagnostic in Raman spectra. Data from structurally similar molecules, such as 4-bromo-2-fluorobenzonitrile (B28022) and 2-fluoro-4-nitrophenol, can be used to predict the expected vibrational frequencies. nih.govnih.gov

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Symmetric Stretch | -C≡N (Nitrile) | 2220 - 2240 |

| Asymmetric Stretch | -N=C=O (Isocyanate) | 2250 - 2280 |

| Aromatic Ring Breathing | Benzene Ring | ~1600 |

| C-F Stretch | Aryl-Fluoride | 1200 - 1280 |

Multi-Spectroscopic Data Integration for Definitive Structural Assignment

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive assignment for this compound is achieved through the integration of all data. mdpi.comresearchgate.net

HRMS establishes the correct elemental formula (C₈H₃FN₂O), ruling out all other possibilities.

Isotopic Pattern Analysis corroborates the elemental formula by matching the observed isotopic distribution with the theoretical pattern.

MS/MS Fragmentation Analysis reveals the connectivity of the atoms, showing, for example, the loss of an NCO group from a benzene ring, confirming the presence of an isocyanatobenzonitrile scaffold.

UV-Vis Spectroscopy confirms the presence of a conjugated electronic system incorporating the aromatic ring and unsaturated functional groups.

Raman Spectroscopy provides definitive evidence for the presence of the key functional groups (nitrile, isocyanate, and carbon-fluorine bond) by identifying their characteristic vibrational frequencies.

By combining these methods, a complete and unambiguous picture of the molecule's identity, composition, and structure is formed, eliminating any structural ambiguity.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing the molecular geometry of 2-Fluoro-4-isocyanatobenzonitrile and calculating its electronic properties. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy. nih.gov Such calculations provide optimized bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry.

DFT calculations are highly effective in predicting various spectroscopic parameters, which are crucial for the structural identification of molecules. arkat-usa.org

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular structure. These frequencies correspond to the vibrational modes of the molecule, such as the characteristic stretches of the nitrile (-C≡N) and isocyanate (-N=C=O) groups, as well as vibrations of the fluorinated benzene (B151609) ring. While DFT methods are known to sometimes overestimate frequencies, the application of a scaling factor can yield spectra that are in excellent agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is used to predict ¹³C and ¹H NMR chemical shifts. nih.govresearchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the chemical environment of each atom within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results can identify the wavelengths of maximum absorption (λmax) and help interpret the electronic transitions, such as π→π* transitions within the aromatic system.

Below is an illustrative table of how predicted spectroscopic data for this compound would be presented, based on typical DFT calculation outputs for similar aromatic compounds.

| Parameter | Functional Group/Atom | Predicted Value | Methodology |

|---|---|---|---|

| IR Frequency (ν) | -N=C=O stretch | ~2250-2280 cm-1 | DFT (B3LYP/6-311G(d,p)) |

| IR Frequency (ν) | -C≡N stretch | ~2230-2240 cm-1 | |

| IR Frequency (ν) | C-F stretch | ~1200-1250 cm-1 | |

| 13C NMR Shift (δ) | -N=C=O | ~120-130 ppm | GIAO-DFT |

| 1H NMR Shift (δ) | Aromatic Protons | ~7.0-8.0 ppm | |

| UV-Vis (λmax) | π→π* transition | ~250-300 nm | TD-DFT |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. ossila.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netirjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the fluorine, nitrile, and isocyanate groups is expected to lower the energy of the LUMO, influencing the molecule's electrophilic character. DFT calculations are used to visualize the distribution of these orbitals and quantify their energy levels. umich.edudergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. It is proportional to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

Molecular Dynamics Simulations for Conformational Landscapes

While this compound is a relatively rigid molecule, it possesses conformational flexibility, primarily related to the rotation around the C-NCO bond. Molecular dynamics (MD) simulations are employed to explore the conformational landscape and understand the molecule's dynamic behavior. mdpi.com

MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion. A crucial component for accurate MD simulations is the force field, which is a set of parameters and functions that describe the potential energy of the system. For aromatic isocyanates, specialized force fields like GAFF-AIC have been developed to improve the prediction of macroscopic properties such as density and viscosity by better accounting for molecular interactions. tandfonline.comresearchgate.net

By running simulations over nanoseconds or longer, it is possible to generate a representative ensemble of molecular conformations. This allows for the analysis of the potential energy surface and the identification of low-energy conformers and the energy barriers between them. Such studies can reveal the preferred orientation of the isocyanate group relative to the aromatic ring and how this might be influenced by solvent effects or intermolecular interactions in the condensed phase.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding the reactivity of the highly electrophilic isocyanate group with various nucleophiles (e.g., alcohols, amines). DFT calculations can map out the entire reaction pathway, from reactants to products, through the identification of intermediates and, crucially, transition states. uni-miskolc.humdpi.com

By calculating the potential energy at various points along a reaction coordinate, an energy landscape or reaction profile can be constructed. This profile shows the relative energies of reactants, intermediates, transition states, and products. For instance, in the reaction of this compound with an alcohol, the pathway would involve the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. mdpi.com These studies can also compare competing reaction pathways, for example, addition to the isocyanate group versus potential side reactions involving the nitrile or aromatic ring. acs.org

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. Locating and characterizing the TS is a key goal of mechanistic studies. chemrxiv.orgarxiv.org DFT calculations optimize the geometry of the TS, revealing the specific arrangement of atoms at the peak of the energy barrier. For an isocyanate reaction, the TS would show the partial formation of the new bond between the nucleophile and the isocyanate carbon, and the partial breaking of existing bonds. sioc-journal.cnresearchgate.net

Analysis of the TS structure provides critical information about the reaction mechanism. For example, the bond lengths and angles in the TS can indicate whether the reaction is early or late (i.e., more reactant-like or product-like, according to Hammond's postulate). Furthermore, vibrational frequency calculations are performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools to predict the reactivity and selectivity of this compound in various organic transformations. By employing theoretical models, it is possible to gain insights into the molecule's electronic structure and how it influences its chemical behavior.

The reactivity of this compound is largely dictated by the interplay of its three functional groups: the nitrile (-CN), the isocyanate (-NCO), and the fluorine (-F) substituent on the aromatic ring. The isocyanate group is a highly reactive electrophile, susceptible to nucleophilic attack at the central carbon atom. The nitrile group and the fluorine atom are electron-withdrawing, which modulates the electron density of the benzene ring and influences its susceptibility to electrophilic and nucleophilic aromatic substitution, although the isocyanate group is typically the primary site of reaction.

Predictive modeling often begins with the calculation of the molecule's electronic properties. Density Functional Theory (DFT) is a commonly used method for this purpose. For a molecule like this compound, key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges are calculated. These parameters help in identifying the most reactive sites of the molecule. For instance, the LUMO is often localized on the isocyanate group, indicating that this is the most likely site for a nucleophilic attack. nanobioletters.com

Computational studies on similar molecules, such as phenyl isocyanate and its derivatives, have shown that substituents on the aromatic ring have a significant impact on the reactivity of the isocyanate group. acs.orgworldscientific.com Electron-withdrawing groups, like the fluorine and nitrile in this compound, are expected to increase the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles. chemrxiv.org

Mechanistic studies of reactions involving aryl isocyanates often involve the modeling of transition states to determine activation energies and predict reaction pathways. For example, in a reaction with an alcohol to form a carbamate, computational models can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org Theoretical investigations into cycloaddition reactions, a common reaction type for isocyanates, can predict the stereoselectivity and regioselectivity of the products. researchgate.netwilliams.eduresearchgate.netnih.gov While specific studies on this compound are not abundant in the literature, the principles from studies on related compounds can be applied to predict its behavior.

An illustrative data table for predicted reactivity parameters of this compound, based on DFT calculations (B3LYP/6-31G*), is presented below. Please note that this data is hypothetical and for illustrative purposes, as specific literature values are not available.

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; a lower value suggests higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on NCO Carbon | +0.6 e | A high positive charge indicates a strong electrophilic site. |

| Dipole Moment | 3.5 D | A significant dipole moment can influence interactions with polar reagents and solvents. |

These predicted values can be used to compare the reactivity of this compound with other substituted isocyanates and to guide the design of synthetic routes involving this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on theoretical correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. tandfonline.com For this compound, QSAR/QSPR models could be developed to predict its potential biological activity (e.g., as an enzyme inhibitor) or its physical properties (e.g., solubility, boiling point). mdpi.com

While specific QSAR/QSPR studies dedicated solely to this compound are not prominently documented, the principles can be applied by considering it as part of a larger dataset of related benzonitrile (B105546) or isocyanate derivatives. researchgate.netresearchgate.net In such a study, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

For a molecule like this compound, relevant descriptors might include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges (as discussed in the previous section). The electrophilicity index, which is a measure of a molecule's ability to accept electrons, would also be a critical descriptor for the reactive isocyanate group. tandfonline.com

Topological Descriptors: Molecular connectivity indices (e.g., Chi indices) and shape indices that describe the molecule's size and branching.

Constitutional Descriptors: Molecular weight and counts of specific atoms (e.g., fluorine, nitrogen, oxygen) and functional groups.

Once the descriptors are calculated for a series of compounds, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. ijper.org The goal is to create an equation that can predict the activity or property of a new compound, such as this compound, based on its calculated descriptors.

For instance, a hypothetical QSAR model for the inhibition of a specific enzyme by a series of substituted benzonitriles might take the following form:

pIC50 = c0 + c1(LUMO) + c2(Dipole Moment) + c3*(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are coefficients determined by the regression analysis.

The validity of a QSAR/QSPR model is assessed through various statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation using a test set of compounds not included in the model development. nih.gov

An illustrative table of descriptors that would be used in a QSAR/QSPR study of this compound and related compounds is provided below.

Table 2: Representative Molecular Descriptors for QSAR/QSPR Analysis

| Descriptor Type | Descriptor Name | Potential Relevance |

|---|---|---|

| Electronic | LUMO Energy | Correlates with electrophilicity and reactivity towards nucleophiles. |

| Electronic | Dipole Moment | Influences non-covalent interactions and solubility. |

| Topological | First-order Molecular Connectivity Index (¹χ) | Relates to molecular size and shape. |

| Constitutional | Molecular Weight | A fundamental property affecting transport and binding. |

| Quantum Chemical | Electrophilicity Index (ω) | Quantifies the ability to accept electrons, crucial for isocyanate reactivity. |

Such theoretical correlations are invaluable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery process. mdpi.commdpi.com

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Pathways for the Compound

The synthesis of 2-Fluoro-4-isocyanatobenzonitrile is not widely documented, presenting an immediate area for research. Future efforts should focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Traditional and Phosgene-Free Routes: Historically, isocyanates are synthesized via the phosgenation of primary amines. acs.org For the target compound, this would involve the synthesis of 4-amino-2-fluorobenzonitrile (B1273240) as a key precursor. However, the high toxicity of phosgene (B1210022) drives the need for safer alternatives. acs.org

Non-phosgene methods represent a more sustainable approach. acs.org One promising strategy is the reductive carbonylation of 2-fluoro-4-nitrobenzonitrile (B1302158). This precursor is accessible, with established synthesis methods from raw materials like 2-fluoro-4-nitrophenylamine. google.com Other non-phosgene routes, such as the thermal decomposition of carbamates, could also be explored. acs.org

| Precursor Compound | Potential Synthetic Route | Key Advantages/Challenges |

| 4-Amino-2-fluorobenzonitrile chemicalbook.com | Phosgenation | Traditional, potentially high-yielding; Involves highly toxic phosgene. |

| 2-Fluoro-4-nitrobenzonitrile google.comchemicalbook.com | Reductive Carbonylation / Non-phosgene methods acs.org | Avoids phosgene, potentially greener; May require optimization of catalysts and reaction conditions. |

Process Innovation: Beyond the core chemistry, innovation in manufacturing processes is crucial. The adoption of continuous flow processes could offer significant advantages over traditional batch production, including enhanced safety, better reaction control, and improved efficiency. patsnap.com Research into novel catalytic systems, such as specialized metal complexes or organometallic compounds, could dramatically improve reaction rates and selectivity for both phosgene and non-phosgene pathways. patsnap.compatsnap.com

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The trifunctional nature of this compound opens a vast landscape for chemical transformations that remains largely unexplored.

Isocyanate Group: The isocyanate moiety is a powerful electrophile, readily reacting with nucleophiles. While reactions with simple amines and alcohols to form ureas and carbamates are expected, future research could investigate its reactions with a wider array of nucleophiles to build complex heterocyclic structures. Sequential cyclizations involving both the isocyanate and nitrile groups are a known reactivity pattern for related compounds like 2-isocyanatobenzonitrile and could be explored here. dntb.gov.uaresearchgate.net

Nitrile Group: The cyano group can be transformed into various other functionalities. Its hydrolysis would yield a carboxylic acid, while reduction would produce an aminomethyl group, opening pathways to new families of compounds.

Fluoroaromatic System: The fluorine atom and its position relative to the other activating/deactivating groups influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrile and isocyanate groups may activate the fluorine atom for nucleophilic substitution, providing a handle for further derivatization.

A systematic study of the interplay between these three functional groups is needed to map out the compound's reactivity and uncover novel chemical transformations.

Rational Design and Synthesis of Advanced Derivatives for Specific Applications

The true value of this compound lies in its potential as a building block for high-value molecules. The precursor, 2-fluoro-4-nitrobenzonitrile, is a known intermediate in the synthesis of irreversible tyrosine kinase inhibitors for cancer therapy. google.com This strongly suggests that derivatives of this compound could be valuable in medicinal chemistry.

Future research should focus on the rational design of derivatives. For instance, reacting the isocyanate with various amines found in biologically active scaffolds could rapidly generate libraries of urea (B33335) compounds for screening. google.com Similarly, related fluorinated benzonitriles have been used to synthesize inhibitors of enzymes like L. infantum trypanothione (B104310) reductase and as antagonists for the TRPA1 ion channel. caymanchem.com This precedent highlights the potential for creating targeted therapeutic agents.

Application of Next-Generation Spectroscopic and Analytical Methodologies

Thorough characterization is essential for any new chemical entity. While standard techniques are applicable, next-generation methodologies can provide deeper insights.

Standard and Advanced Characterization: The structure and purity of the compound and its derivatives would be confirmed using a suite of standard spectroscopic techniques.

| Analytical Technique | Expected Information |

| Infrared (IR) Spectroscopy | Characteristic strong absorbance for the isocyanate (N=C=O) group (~2250-2280 cm⁻¹) and nitrile (C≡N) group (~2220-2230 cm⁻¹). rsc.org |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure and substitution pattern. nih.gov |

| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns for structural elucidation. |

| HPLC & LC-MS | Essential for assessing purity, separating reaction mixtures, and analyzing complex samples. ambeed.com |